

Physical properties of 2-Chloro-4,5-difluoroaniline.

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Compound of Interest

Compound Name: 2-Chloro-4,5-difluoroaniline

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An In-Depth Technical Guide to the Physical Properties of **2-Chloro-4,5-difluoroaniline**

Introduction

2-Chloro-4,5-difluoroaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern—a chlorine atom and two adjacent fluorine atoms on the aniline core—imparts specific reactivity and physical characteristics that are of significant interest to researchers in medicinal chemistry and materials science. Understanding its physical properties is paramount for its effective use, from designing reaction conditions and purification strategies to predicting the behavior of resulting active pharmaceutical ingredients (APIs) or advanced materials. This guide provides a comprehensive overview of the core physical properties of **2-Chloro-4,5-difluoroaniline**, details the experimental methodologies for their determination, and offers insights into the scientific rationale behind these procedures.

Core Physicochemical Properties

The physical attributes of a chemical compound dictate its behavior in both laboratory and industrial settings. For an intermediate like **2-Chloro-4,5-difluoroaniline**, properties such as melting point, boiling point, and solubility are critical for process development, while spectroscopic data is essential for identity confirmation and quality control.

Summary of Physical Data

A consolidation of the key physical and chemical properties for **2-Chloro-4,5-difluoroaniline** (CAS RN: 2613-32-3) is presented below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ ClF ₂ N	[1][2]
Molecular Weight	163.55 g/mol	[1][2]
Appearance	White to light yellow/red powder or crystal	[3]
Melting Point	28 - 33 °C	[3]
Boiling Point	211.3 °C at 760 mmHg	[1]
Density	1.459 g/cm ³	[1]
Flash Point	81.6 °C	[1]
Refractive Index	1.543	[1]
Vapor Pressure	0.184 mmHg at 25 °C	[1]
Solubility	Slightly soluble in water, soluble in organic solvents like chloroform, ethanol, and dimethyl sulfoxide.[4]	

Discussion of Key Properties

- **Melting Point:** The melting point is a fundamental indicator of a compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a lower and broader melting range.[5][6] The relatively low melting point of **2-Chloro-4,5-difluoroaniline** (28 - 33 °C) suggests it may exist as a low-melting solid or waxy substance at or slightly above standard room temperature.[3]
- **Boiling Point & Vapor Pressure:** The boiling point of 211.3 °C indicates moderate volatility.[1] This, combined with its vapor pressure of 0.184 mmHg at 25°C, is essential information for designing distillation-based purification methods and for assessing inhalation exposure risks during handling.[1] The presence of the amine group allows for hydrogen bonding, which

increases the boiling point compared to a non-polar compound of similar molecular weight.

[7]

- Density: With a density of 1.459 g/cm³, this compound is significantly denser than water, a key consideration for solvent extraction and phase separation procedures.[1]
- Solubility: As is typical for many anilines, **2-Chloro-4,5-difluoroaniline** is sparingly soluble in water but shows good solubility in organic solvents.[4] This differential solubility is the cornerstone of its purification by extraction and recrystallization. In a drug development context, aqueous solubility is a critical parameter that influences bioavailability.[8][9] The pH-dependent solubility, a characteristic of amines, must be determined across a physiological pH range (1.2–6.8) for APIs.[10]

Spectroscopic Profile for Identification

Spectroscopic analysis provides an unambiguous fingerprint for chemical structures. For a researcher synthesizing or using **2-Chloro-4,5-difluoroaniline**, confirming its identity via spectroscopy is a non-negotiable step.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons and the two amine protons. The chemical shifts and coupling patterns (splitting) of the aromatic protons would be complex due to coupling with each other and with the two fluorine atoms. The amine protons would typically appear as a broad singlet.
 - ¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine would show characteristic splitting (C-F coupling), which is a powerful diagnostic tool for confirming the positions of the fluorine substituents.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine group, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. Strong absorptions corresponding to C-F and C-Cl stretching would also be present in the fingerprint region (below 1500 cm⁻¹).

- **Mass Spectrometry (MS):** Mass spectrometry provides the molecular weight of the compound. The mass spectrum of **2-Chloro-4,5-difluoroaniline** would show a molecular ion peak (M^+) at m/z 163.^[11] A characteristic isotopic pattern (the $M+2$ peak) at approximately one-third the intensity of the M^+ peak would be observed, confirming the presence of a single chlorine atom.^[11]

Experimental Methodologies for Property Determination

The trustworthiness of physical property data hinges on the rigor of the experimental methods used for its determination. The following sections detail standard, self-validating protocols for measuring key properties.

Melting Point Determination (Capillary Method)

This method is a cornerstone of purity and identity assessment in organic chemistry.

Causality and Rationale: The principle relies on the precise temperature at which a substance transitions from a solid to a liquid.^[6] A slow, controlled heating rate is critical because it ensures that the temperature of the heating block and the sample inside the capillary are in thermal equilibrium, preventing an overestimation of the melting point.

Protocol:

- **Sample Preparation:** A small amount of the dry, crystalline **2-Chloro-4,5-difluoroaniline** is finely ground.
- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.^[12] The tube is tapped gently to compact the sample at the sealed end.^[6]
- **Apparatus Setup:** The loaded capillary is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) adjacent to a calibrated thermometer or temperature probe.^[12]
- **Rapid Determination (Optional):** An initial rapid heating ($\sim 10\text{-}20\text{ }^\circ\text{C/min}$) can be performed to find an approximate melting range.^[6]

- **Accurate Determination:** A fresh sample is heated to a temperature approximately 10-15 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C/min.[12]
- **Observation and Recording:** The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point) are recorded as the melting point range.[12]



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Caption: Workflow for Capillary Melting Point Determination.

Thermodynamic Solubility Determination (Shake-Flask Method)

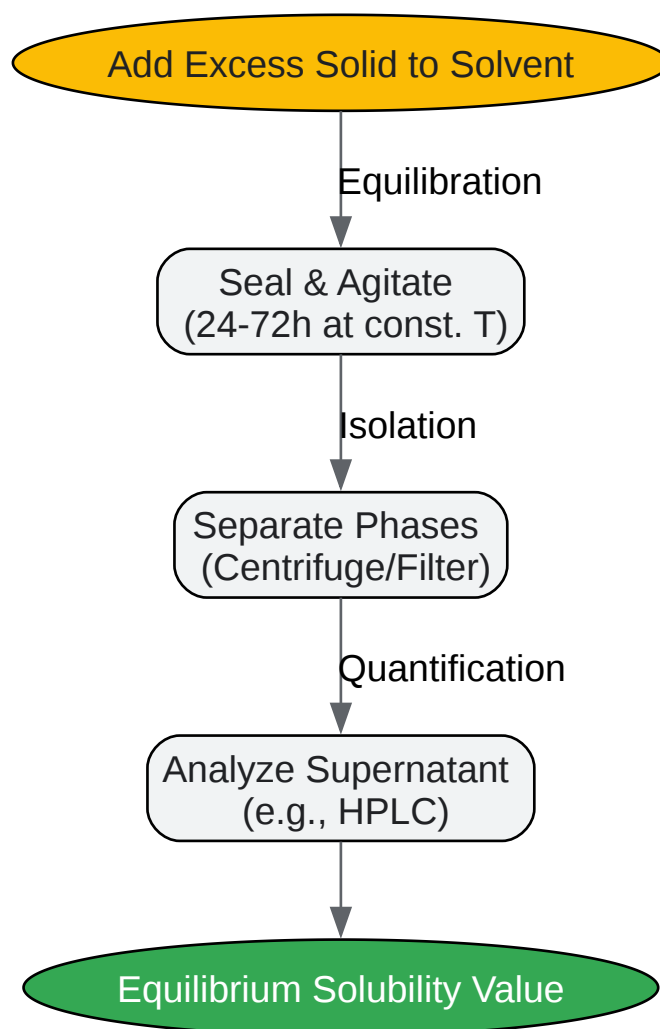
This method determines the equilibrium solubility of a compound, which is a fundamental thermodynamic property crucial for pre-formulation studies in drug development.[8][13]

Causality and Rationale: The shake-flask method is considered the gold standard because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[8] An extended incubation period with agitation ensures that the dissolution process is complete.[13] Subsequent separation of the solid and analysis of the liquid phase gives the maximum concentration of the solute in that solvent at a specific temperature.[9]

Protocol:

- **System Preparation:** An excess amount of solid **2-Chloro-4,5-difluoroaniline** is added to a vial containing a precise volume of the desired solvent (e.g., a buffer at a specific pH, such as pH 1.2, 4.5, or 6.8 for pharmaceutical relevance).[9][10]

- **Equilibration:** The vial is sealed and agitated (e.g., on an orbital shaker) in a temperature-controlled environment (e.g., 37 ± 1 °C for biopharmaceutical studies) for an extended period, typically 24-72 hours, to ensure equilibrium is reached.[\[9\]](#)[\[10\]](#)[\[13\]](#)
- **Phase Separation:** After incubation, the suspension is allowed to settle. The saturated supernatant is carefully separated from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[\[9\]](#)[\[13\]](#)
- **Quantification:** The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[9\]](#)[\[13\]](#)
- **Data Analysis:** The measured concentration is reported as the equilibrium solubility of the compound under the specified conditions (solvent, pH, temperature).[\[13\]](#)



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Caption: Workflow for Shake-Flask Solubility Determination.

Safety and Handling

2-Chloro-4,5-difluoroaniline is classified as harmful and an irritant.[14] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[14] Prolonged or repeated exposure may cause organ damage.[14] Therefore, handling should be performed in a well-ventilated area or a chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. [15][16]

Conclusion

The physical properties of **2-Chloro-4,5-difluoroaniline** define its identity, purity, and behavior in chemical processes. A thorough understanding of its melting point, solubility, and spectroscopic characteristics, grounded in robust experimental methodologies, is essential for researchers and scientists. The data and protocols outlined in this guide provide the necessary technical foundation for the safe and effective application of this valuable chemical intermediate in research and development.

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